molecular formula C21H14BrClN4O3 B3231640 2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-chlorophenyl)acetamide CAS No. 1326901-15-8

2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-chlorophenyl)acetamide

Cat. No.: B3231640
CAS No.: 1326901-15-8
M. Wt: 485.7
InChI Key: CAXWBZLRTSWEQF-UHFFFAOYSA-N
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Description

2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C21H14BrClN4O3 and its molecular weight is 485.7. The purity is usually 95%.
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Biological Activity

The compound 2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-chlorophenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its interactions with various biological targets, its synthesis, and its implications in therapeutic applications.

Chemical Structure and Properties

This compound features an oxadiazole ring, which is known for its diverse biological activities. The molecular formula is C16H14BrClN3O2C_{16}H_{14}BrClN_{3}O_{2}, with a molecular weight of approximately 398.66 g/mol. The presence of bromine and chlorine atoms in the structure may contribute to its reactivity and biological properties.

Anticancer Activity

Research has indicated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds containing oxadiazole moieties have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that similar oxadiazole compounds displayed IC50 values ranging from 1.61 to 1.98 µg/mL against specific cancer types, indicating potent cytotoxic effects .

Cholinesterase Inhibition

The compound is also evaluated for its potential as a cholinesterase inhibitor, which is crucial in treating neurodegenerative diseases such as Alzheimer's. The oxadiazole derivatives have shown moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values reported between 12.8 µM and 99.2 µM . This suggests that the compound could be beneficial in developing treatments for conditions characterized by cholinergic dysfunction.

Antioxidant Properties

Oxadiazole derivatives are recognized for their antioxidant capabilities. The presence of the oxadiazole ring enhances the binding affinity towards reactive oxygen species (ROS), thus providing neuroprotective effects . This property is particularly relevant for neurodegenerative diseases where oxidative stress plays a significant role.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship studies have shown that modifications on the phenyl rings significantly affect biological activity. For example, substituents such as bromine or chlorine enhance the anticancer activity compared to unsubstituted analogs .

Case Studies

  • Anticancer Activity : A study conducted on various oxadiazole derivatives found that those with halogen substitutions (like bromine) exhibited enhanced cytotoxicity against cancer cell lines compared to their non-halogenated counterparts.
  • Cholinesterase Inhibition : In vitro assays indicated that certain derivatives of oxadiazoles exhibited dual inhibition properties against AChE and BChE, making them promising candidates for further development in Alzheimer's treatment .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Oxadiazole AAChE Inhibition12.8 - 99.2
Oxadiazole BBChE Inhibition53.05 - 89.97
Oxadiazole CAnticancer Activity1.61 - 1.98
Oxadiazole DAntioxidant ActivityN/A

Properties

IUPAC Name

2-[5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrClN4O3/c22-15-4-1-13(2-5-15)20-25-21(30-26-20)14-3-10-19(29)27(11-14)12-18(28)24-17-8-6-16(23)7-9-17/h1-11H,12H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXWBZLRTSWEQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC=C(C=C4)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-chlorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-chlorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-chlorophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-chlorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-chlorophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-chlorophenyl)acetamide

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